molecular formula C7H13NS B12065626 2-Isothiocyanatohexane CAS No. 5334-87-2

2-Isothiocyanatohexane

Cat. No.: B12065626
CAS No.: 5334-87-2
M. Wt: 143.25 g/mol
InChI Key: GCZWLZBNDSJSQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.

Industrial Production Methods: Industrial production of 2-Hexyl isothiocyanate often involves the large-scale synthesis of dithiocarbamate salts, which are then decomposed using lead nitrate or tosyl chloride . This method is favored for its efficiency and scalability, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under mild conditions.

    Electrochemical Reduction: Electrochemical cells with appropriate electrodes.

Major Products:

    Hydrolysis: Amines and carbonyl sulfide.

    Nucleophilic Substitution: Thioureas and thiocarbamates.

    Electrochemical Reduction: Thioformamides.

Properties

CAS No.

5334-87-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-isothiocyanatohexane

InChI

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3

InChI Key

GCZWLZBNDSJSQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)N=C=S

Origin of Product

United States

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